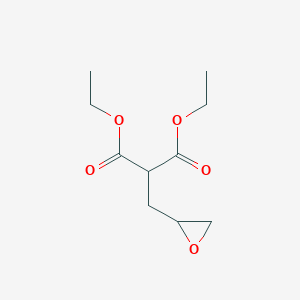

2-Oxiranylmethylmalonic acid diethyl ester

Description

Properties

IUPAC Name |

diethyl 2-(oxiran-2-ylmethyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-3-13-9(11)8(5-7-6-15-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGIKLNDIRQJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CO1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473787 | |

| Record name | Diethyl [(oxiran-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13353-23-6 | |

| Record name | Diethyl [(oxiran-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxiranylmethylmalonic Acid Diethyl Ester

Alkylation Strategies via Malonic Ester Enolates

The nucleophilic character of the enolate generated from diethyl malonate forms the basis of its alkylation. This can be exploited to introduce an oxiranylmethyl group through either a single or double alkylation event.

Monoalkylation with Epoxide-Containing Electrophiles

The most direct route to 2-oxiranylmethylmalonic acid diethyl ester involves the monoalkylation of diethyl malonate with a suitable three-carbon electrophile already possessing an epoxide ring. The reaction is typically carried out by first deprotonating diethyl malonate with a base to form the corresponding enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the epoxide-containing molecule.

A common and illustrative example of this strategy is the reaction of diethyl malonate with epichlorohydrin (B41342) (2-(chloromethyl)oxirane). In this reaction, the malonate enolate displaces the chloride ion in an SN2 reaction. The choice of base and reaction conditions is crucial to favor monoalkylation and minimize side reactions such as dialkylation or opening of the epoxide ring.

| Electrophile | Base | Solvent | Product |

| Epichlorohydrin | Sodium ethoxide | Ethanol (B145695) | This compound |

| Glycidyl (B131873) tosylate | Potassium carbonate | Acetone | This compound |

Another suitable electrophile for this purpose is glycidyl tosylate. The tosylate group is an excellent leaving group, facilitating the nucleophilic attack by the diethyl malonate enolate. The reaction proceeds under similar conditions to those used with epichlorohydrin, yielding the desired product.

Double Alkylation Approaches

While the primary goal is the synthesis of the mono-substituted product, the presence of two acidic protons on the α-carbon of diethyl malonate allows for the possibility of double alkylation. libretexts.org This can be a competing reaction during monoalkylation if reaction conditions are not carefully controlled. However, a deliberate double alkylation can be employed to synthesize diethyl 2,2-bis(oxiran-2-ylmethyl)malonate.

This is typically achieved by using a molar excess of both the base and the epoxide-containing electrophile. The reaction proceeds in a stepwise manner, with the first alkylation yielding the mono-substituted product, which is then deprotonated again and undergoes a second alkylation.

For instance, reacting diethyl malonate with two equivalents of sodium ethoxide and two equivalents of epichlorohydrin would lead to the formation of the dialkylated product. Careful monitoring of the reaction stoichiometry is essential to achieve a high yield of the desired diethyl 2,2-bis(oxiran-2-ylmethyl)malonate.

Post-Alkylation Epoxidation Approaches

An alternative and often more controlled strategy involves the initial synthesis of an olefinic precursor, diethyl allylmalonate, followed by the epoxidation of the double bond. This two-step approach allows for a wider range of epoxidation methods to be employed, including those that offer stereochemical control.

Olefin Precursors and Stereoselective Epoxidation

The key olefin precursor for this approach is diethyl allylmalonate. This compound is readily synthesized by the alkylation of diethyl malonate with an allyl halide, such as allyl bromide, in the presence of a base.

Once the diethyl allylmalonate is obtained, the alkene moiety can be converted to an epoxide. For the synthesis of a chiral this compound, stereoselective epoxidation methods are employed. The Sharpless asymmetric epoxidation, while typically used for allylic alcohols, can be adapted for certain substrates. wikipedia.org

A more broadly applicable method for the enantioselective epoxidation of unfunctionalized alkenes like diethyl allylmalonate is the Jacobsen-Katsuki epoxidation. wikipedia.orgwikipedia.org This method utilizes a chiral manganese-salen complex as a catalyst and a terminal oxidant, such as sodium hypochlorite, to deliver an oxygen atom to the double bond with high enantioselectivity. The choice of the (R,R)- or (S,S)-enantiomer of the catalyst determines the stereochemistry of the resulting epoxide.

| Olefin Precursor | Epoxidation Method | Catalyst | Product Stereochemistry |

| Diethyl allylmalonate | Jacobsen-Katsuki Epoxidation | (R,R)-Jacobsen's catalyst | (R)-2-Oxiranylmethylmalonic acid diethyl ester |

| Diethyl allylmalonate | Jacobsen-Katsuki Epoxidation | (S,S)-Jacobsen's catalyst | (S)-2-Oxiranylmethylmalonic acid diethyl ester |

| Diethyl allylmalonate | Diastereoselective Epoxidation | m-CPBA (with chiral auxiliary) | Diastereomeric mixture of epoxides |

Diastereoselective epoxidation can also be achieved by introducing a chiral auxiliary to the diethyl allylmalonate molecule prior to epoxidation. The steric and electronic properties of the auxiliary can direct the epoxidizing agent to one face of the double bond over the other.

Peroxidation and Other Oxidation Reactions

For the synthesis of the racemic mixture of this compound, a variety of standard peroxidation agents can be used. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the epoxidation of alkenes. The reaction is typically carried out in an inert solvent like dichloromethane.

Hydrogen peroxide, in the presence of a catalyst or an activator, can also be employed for the epoxidation of diethyl allylmalonate. For example, the use of hydrogen peroxide in combination with a nitrile and a base (Payne epoxidation) or with a tungsten catalyst can effectively convert the alkene to the corresponding epoxide.

Convergent Synthetic Pathways

A convergent synthesis strategy involves the preparation of key fragments of the target molecule separately, which are then combined in the final stages of the synthesis. For this compound, a plausible convergent approach would involve the synthesis of a nucleophilic malonate equivalent and an electrophilic three-carbon fragment containing the oxirane ring.

Strategies Involving Pre-formed Oxiranyl Building Blocks

A common and straightforward approach to the synthesis of this compound involves the use of a pre-formed oxirane ring that already contains a suitable leaving group. This strategy leverages the principles of the well-established malonic ester synthesis, where the acidic α-hydrogen of diethyl malonate is removed by a base to generate a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with an electrophilic substrate.

The most frequently employed pre-formed oxiranyl building block for this purpose is epichlorohydrin. The reaction proceeds via an SN2 mechanism. In the first step, a base is used to deprotonate diethyl malonate at the α-carbon, forming the corresponding sodium or potassium salt of the diethyl malonate enolate. This enolate is a soft nucleophile and readily attacks the electrophilic carbon of epichlorohydrin bearing the chlorine atom, which is a good leaving group. This nucleophilic attack results in the displacement of the chloride ion and the formation of the desired carbon-carbon bond, yielding this compound.

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium ethoxide, potassium carbonate, and sodium hydride. The solvent is typically an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base but does not interfere with the nucleophilicity of the enolate. The reaction temperature is also a critical parameter that needs to be controlled to minimize side reactions, such as the opening of the oxirane ring by the enolate or the base.

A generalized reaction scheme is presented below:

Reaction Scheme:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Diethyl malonate | Epichlorohydrin | Sodium Ethoxide | Ethanol/DMF | This compound |

| Diethyl malonate | Glycidyl tosylate | Potassium Carbonate | Acetone | This compound |

| Diethyl malonate | Epibromohydrin | Sodium Hydride | THF | This compound |

Tandem Reactions and One-Pot Syntheses

In the context of the synthesis of this compound, a hypothetical tandem reaction could involve a Michael addition of diethyl malonate to an α,β-unsaturated aldehyde, such as acrolein, followed by an in-situ epoxidation of the resulting enolate or the double bond of the Michael adduct. For instance, the conjugate addition of the diethyl malonate enolate to acrolein would yield an aldehyde intermediate. This intermediate could then be subjected to epoxidation using an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide under basic conditions, to form the desired oxirane ring.

Another conceptual one-pot approach could involve the reaction of diethyl malonate with a suitable three-carbon synthon that can be converted into the oxiranylmethyl group under the reaction conditions. However, it is important to note that while theoretically plausible, specific and well-documented tandem or one-pot methodologies for the direct synthesis of this compound are not extensively reported in the scientific literature. The more conventional and reliable method remains the alkylation of diethyl malonate with a pre-formed oxiranyl building block as described in the previous section.

The development of such tandem or one-pot strategies would be a valuable contribution to the field of organic synthesis, offering a more atom-economical and efficient route to this important chemical intermediate.

Chemical Transformations and Reaction Pathways of 2 Oxiranylmethylmalonic Acid Diethyl Ester

Reactions Involving the Malonic Ester Functionality

The malonic ester portion of the molecule is characterized by an active methylene (B1212753) group (a CH₂ group flanked by two carbonyl groups) and two ester functionalities. These features are responsible for its characteristic reactions.

Hydrolysis and Decarboxylation to Substituted Carboxylic Acids

A hallmark reaction of malonic esters is their hydrolysis followed by decarboxylation to yield a carboxylic acid. libretexts.orgyoutube.com This sequence effectively converts an alkyl halide (used to create the substituted malonate) into a carboxylic acid with a two-carbon chain extension. libretexts.org For 2-oxiranylmethylmalonic acid diethyl ester, this process involves two key steps:

Hydrolysis: The two ester groups are hydrolyzed to carboxylic acid groups, typically under acidic or basic conditions. beilstein-journals.orgnih.gov This reaction proceeds by heating the diester with aqueous acid (like hydrochloric acid) or a base (like sodium hydroxide), followed by acidification. libretexts.orgbeilstein-journals.org The hydrolysis results in the formation of 2-oxiranylmethylmalonic acid.

Decarboxylation: The resulting malonic acid derivative, which has two carboxylic acid groups attached to the same carbon, is thermally unstable. beilstein-journals.orgnih.gov Upon heating, it readily loses a molecule of carbon dioxide (CO₂) to yield a substituted acetic acid. wikipedia.orgyoutube.com In this case, the final product is 3,4-epoxybutanoic acid.

This transformation is significant as it provides a synthetic route to valuable epoxy acids from the parent malonate. Vigorous hydrolysis, however, can sometimes lead to the decomposition of the starting ester. beilstein-journals.orgnih.gov

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, the ethyl groups of the ester can be replaced by other alkyl or aryl groups by reacting it with a different alcohol in the presence of an acid or base catalyst. researchgate.net For instance, reaction with benzyl (B1604629) alcohol catalyzed by modified zirconia can yield the corresponding dibenzyl malonate and benzyl ethyl malonate products. researchgate.net

To prevent unwanted transesterification during other reactions, such as alkylation, the alcohol used as the solvent is typically matched to the ester's alcohol component (e.g., using ethanol (B145695) with diethyl esters). wikipedia.org

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, like a malonic ester, to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine). wikipedia.orgamazonaws.comresearchgate.net The active methylene hydrogen in this compound can be deprotonated by a mild base to form a carbanion. amazonaws.comchemicalbook.com This carbanion can then act as a nucleophile.

While the alpha-carbon is already substituted, the remaining hydrogen is still acidic and can potentially participate in reactions analogous to the Knoevenagel condensation under specific conditions. However, the classic Knoevenagel reaction involves the condensation of an unsubstituted or monosubstituted active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond. thermofisher.com

Subsequent Alkylation of the Alpha-Carbon

The malonic ester synthesis is a well-known method for preparing carboxylic acids from alkyl halides. libretexts.org It involves the alkylation of the alpha-carbon of diethyl malonate. wikipedia.org The product of an initial alkylation of diethyl malonate still possesses one acidic alpha-hydrogen, allowing for a second alkylation to occur before hydrolysis and decarboxylation. libretexts.org This allows for the synthesis of dialkylated malonic esters. wikipedia.org

For this compound, which is already an α-substituted malonic ester, a second alkylation step is feasible. The process would involve:

Deprotonation of the remaining acidic alpha-hydrogen using a strong base like sodium ethoxide to form an enolate ion. pearson.com

Nucleophilic attack of the enolate on a second alkyl halide (R-X) in an Sₙ2 reaction. libretexts.orgpearson.com

This sequence would yield a dialkylated malonic ester, which can then be hydrolyzed and decarboxylated to produce a more complex substituted carboxylic acid. The choice of the alkylating agent is typically limited to methyl or primary halides to avoid competing elimination reactions. libretexts.org

Epoxide Ring-Opening Reactions

The epoxide ring is a three-membered heterocycle characterized by significant ring strain, which makes it susceptible to ring-opening reactions by various nucleophiles. nih.govresearchgate.net These reactions are fundamental in organic synthesis for creating highly functionalized molecules. rsc.org The ring-opening can proceed via Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions and the structure of the epoxide. libretexts.org

Nucleophilic Ring-Opening with Heteroatom Nucleophiles (e.g., O, N, S)

The epoxide ring of this compound can be opened by a variety of heteroatom nucleophiles, leading to the formation of 1,2-disubstituted products. The regioselectivity of the attack (i.e., which of the two epoxide carbons is attacked) depends on whether the reaction is catalyzed by acid or base.

Under basic or neutral conditions , the nucleophile attacks the less sterically hindered carbon atom via an Sₙ2 mechanism. libretexts.org

Under acidic conditions , the epoxide oxygen is first protonated. The nucleophile then attacks the more substituted carbon atom, as the reaction proceeds through a mechanism with partial Sₙ1 character. libretexts.org

Reaction with Oxygen Nucleophiles (Alcohols, Water):

Hydrolysis: In the presence of aqueous acid or base, the epoxide ring can be hydrolyzed to form a 1,2-diol (vicinal diol). libretexts.org The reaction results in a trans-diol due to the backside attack characteristic of the Sₙ2 mechanism. libretexts.org

Alcoholysis: Reaction with an alcohol under acidic or basic conditions yields a β-hydroxy ether. In basic methanol, for example, the methoxide (B1231860) ion will attack the less substituted carbon. libretexts.org

Reaction with Nitrogen Nucleophiles (Amines): The ring-opening of epoxides with amines is a key reaction for the synthesis of β-amino alcohols, which are important intermediates for pharmaceuticals. researchgate.netrsc.org Primary and secondary amines can act as nucleophiles, attacking the epoxide ring. The reaction is highly regioselective and typically occurs at the less substituted carbon. researchgate.net

Reaction with Sulfur Nucleophiles (Thiols): Thiols are effective nucleophiles for opening epoxide rings, a reaction known as thiolysis, which produces β-hydroxy sulfides. arkat-usa.org This reaction can be carried out in the presence of a base or Lewis acid, but can also proceed in water without a catalyst. arkat-usa.orgsemanticscholar.org The attack of the thiol nucleophile is regioselective, occurring at the less hindered carbon of the epoxide. rsc.org

The following table summarizes the products of nucleophilic ring-opening reactions on the epoxide moiety of this compound under basic/neutral conditions.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide | H₂O / base | β-Diol |

| Alkoxide | ROH / base | β-Hydroxy ether |

| Amine | RNH₂ | β-Amino alcohol |

| Thiolate | RSH / base | β-Hydroxy sulfide |

Carbon Nucleophile Additions (e.g., Grignard, Organolithium, Enolate Reactions)

The reaction of carbon nucleophiles with a substrate like this compound would primarily involve the electrophilic epoxide ring. Organometallic reagents such as Grignard and organolithium reagents are well-known for their ability to open epoxide rings through nucleophilic attack on one of the ring carbons. masterorganicchemistry.com This SN2-type reaction typically occurs at the less sterically hindered carbon of the epoxide, leading to the formation of a secondary alcohol after an acidic workup.

Similarly, enolates, particularly the stabilized enolate of diethyl malonate, can act as carbon nucleophiles to open epoxide rings. chegg.com This reaction provides a pathway for carbon-carbon bond formation. However, no specific studies or data tables detailing the reaction of external Grignard, organolithium, or enolate reagents with this compound were identified.

Reductive Ring-Opening Strategies

The reduction of epoxides is a common transformation that can lead to alcohols. This can be achieved through various methods, including catalytic hydrogenation or the use of metal hydride reagents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation of an epoxide typically results in the cleavage of a C-O bond and the formation of an alcohol. researchgate.net Metal hydrides act as nucleophiles, delivering a hydride ion to one of the epoxide carbons, which also results in an alcohol after workup. The regioselectivity of the hydride attack depends on steric and electronic factors. Again, while the general principles are well-understood, specific research detailing reductive ring-opening strategies, conditions, and product yields for this compound could not be found.

Interplay Between Malonic Ester and Epoxide Moieties

The unique structure of this compound, containing both a nucleophilic precursor (the malonate) and an electrophilic site (the epoxide), suggests a rich potential for intramolecular reactions and chemoselective transformations.

Intramolecular Cyclization Reactions

The most plausible intramolecular reaction would involve the deprotonation of the acidic α-hydrogen of the malonate moiety to form an enolate. This internal nucleophile could then attack one of the epoxide carbons. Such a reaction would be an intramolecular SN2 reaction. Depending on which epoxide carbon is attacked, this could lead to the formation of a five-membered lactone (γ-lactone) or a four-membered cyclobutane (B1203170) ring.

A study on a similar system, diethyl 2-(aziridin-2-ylmethyl)malonate (an aziridine (B145994) being a nitrogen analog of an epoxide), demonstrated that this saturated substrate undergoes intramolecular cyclization to afford a γ-lactone. nih.gov This provides strong evidence that this compound would likely yield a γ-butyrolactone derivative under basic conditions. However, direct experimental data, reaction conditions, or yields for this specific transformation on the target compound are not available. Another study noted that the conformational preferences of a different oxirane-containing ester prevented a similar intramolecular cyclization from occurring, highlighting that such reactions are not always straightforward. researchgate.net

Chemoselective Reactivity Studies

Chemoselectivity in reactions involving this molecule would depend on the choice of reagents and conditions.

Base-induced reactions : A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) would selectively deprotonate the malonate carbon, favoring intramolecular cyclization. A nucleophilic base (e.g., sodium hydroxide) could lead to both enolate formation and competing saponification of the esters or ring-opening of the epoxide.

Nucleophilic additions : Strong, hard nucleophiles like Grignard reagents would be expected to preferentially attack the epoxide ring over the ester carbonyls. masterorganicchemistry.com

Acid-catalyzed reactions : Protic or Lewis acids would activate the epoxide for ring-opening, likely in preference to reactions at the malonate esters.

Without specific experimental studies on this compound, any discussion of chemoselectivity remains speculative and based on the general reactivity patterns of the individual functional groups.

Mechanistic Investigations of Reactions Involving 2 Oxiranylmethylmalonic Acid Diethyl Ester

Enolate Formation and Alkylation Mechanisms

The malonic ester component of the molecule contains acidic α-hydrogens (alpha-hydrogens) located on the carbon between the two carbonyl groups. These protons can be readily abstracted by a base to form a resonance-stabilized enolate ion. libretexts.orgjove.com This process is the foundational step for subsequent alkylation reactions.

The formation of the enolate is typically achieved using a moderately strong base, such as sodium ethoxide in ethanol (B145695). pressbooks.publibretexts.org The pKa of the α-hydrogens in a typical diethyl malonate is approximately 13, making them sufficiently acidic for complete deprotonation by an alkoxide base. pressbooks.pub The resulting enolate is stabilized by the delocalization of the negative charge across the α-carbon and the oxygen atoms of both carbonyl groups, which can be represented by multiple resonance structures. jove.com

Once formed, this enolate is a potent carbon nucleophile. pressbooks.pub It can participate in alkylation reactions with electrophiles, most commonly alkyl halides, through an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgfiveable.me This reaction involves the backside attack of the nucleophilic enolate on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a new carbon-carbon bond. pressbooks.publibretexts.org

The efficiency of the SN2 alkylation is subject to the typical constraints of this reaction type. libretexts.org

Substrate: The alkyl halide should ideally be methyl, primary, or secondary. Tertiary halides are unsuitable as they tend to undergo E2 elimination. libretexts.org

Leaving Group: Good leaving groups such as iodide, bromide, or chloride are preferred. pressbooks.pub

For 2-oxiranylmethylmalonic acid diethyl ester, the α-carbon already bears an oxiranylmethyl group. However, a second acidic proton is available for abstraction, allowing for a subsequent alkylation step to produce a disubstituted malonic ester derivative. libretexts.orgpressbooks.pub

Stereochemical Outcomes of Epoxide Ring-Opening

The epoxide ring in this compound is a strained three-membered ether, making it susceptible to ring-opening reactions by various nucleophiles. libretexts.org These reactions are highly stereospecific, and the outcome is dictated by the reaction conditions (acidic or basic/nucleophilic).

Under acidic conditions, the mechanism is more complex and can be viewed as a hybrid of SN1 and SN2 characteristics. libretexts.org The first step is the protonation of the epoxide oxygen, which creates a better leaving group (a hydroxyl group) and activates the ring. libretexts.org The C-O bonds become weaker, and the nucleophile attacks one of the carbons. In an unsymmetrical epoxide like the one in the title compound, the nucleophilic attack occurs preferentially at the more substituted carbon atom. This preference is because that carbon can better stabilize the partial positive charge that develops in the transition state. Despite this SN1-like characteristic, the reaction still proceeds with an inversion of configuration at the site of attack, a hallmark of the SN2 pathway. mdpi.com This results in a trans-diol product upon hydrolysis.

| Condition | Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |

| Basic/Nucleophilic | SN2 | Less substituted carbon | Inversion of configuration |

| Acidic | SN1/SN2 Hybrid | More substituted carbon | Inversion of configuration |

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for reactions involving this compound are not extensively detailed in the literature, the rates of its characteristic reactions can be understood from general mechanistic principles.

Enolate Alkylation: The rate of the alkylation step is governed by the kinetics of SN2 reactions. The rate is dependent on the concentration of both the enolate and the alkyl halide. Factors that influence the rate include the nucleophilicity of the enolate, the steric accessibility of the electrophilic carbon on the alkyl halide, and the quality of the leaving group. pressbooks.publibretexts.org The formation of the enolate itself can be under kinetic or thermodynamic control, where kinetic control favors the fastest-formed enolate, which may not be the most stable one. libretexts.orgfiveable.me This is typically controlled by temperature, the choice of base, and the solvent.

Epoxide Ring-Opening: The high reactivity and faster reaction rates of epoxides compared to other ethers are attributed to their significant ring strain (approximately 13 kcal/mol), which is released upon ring-opening. researchgate.net This inherent strain lowers the activation energy for nucleophilic attack. researchgate.net

The rate of ring-opening is influenced by several factors:

Substituent Effects: Electron-withdrawing groups on the epoxide can increase the reaction rate with nucleophiles under neutral or basic conditions. Conversely, electron-donating groups can increase the rate under acidic conditions by stabilizing the partial positive charge in the transition state. researchgate.net

Steric Hindrance: Terminal epoxides, such as the one in the title compound, are generally more reactive towards nucleophiles than more sterically hindered internal (non-terminal) epoxides. researchgate.net

Catalysis: Acid catalysis significantly accelerates the rate of ring-opening by activating the epoxide oxygen, allowing even weak nucleophiles to react at a reasonable rate.

Quantitative studies often involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like spectroscopy (NMR, IR) or chromatography. From this data, rate constants and reaction orders can be determined to elucidate the precise mechanism.

Utility of 2 Oxiranylmethylmalonic Acid Diethyl Ester in Advanced Organic Synthesis

As a Chiral Building Block

The presence of a stereocenter on the oxirane ring allows 2-oxiranylmethylmalonic acid diethyl ester to be utilized as a chiral building block. The absolute configuration of the epoxide dictates the stereochemical outcome of its ring-opening reactions, providing a powerful tool for the asymmetric synthesis of a variety of target molecules.

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to stereoselective ring-opening reactions. The regioselectivity of this opening is influenced by the reaction conditions and the nature of the nucleophile. Under basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon of the epoxide (an SN2-type reaction), resulting in a predictable stereochemical outcome. For instance, the reaction with organocuprates or other soft nucleophiles would be expected to proceed with high regioselectivity and stereospecificity.

In contrast, acid-catalyzed ring-opening can proceed via a more SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom after protonation of the epoxide oxygen. The choice of catalyst and reaction conditions is therefore crucial in directing the stereoselective transformation to the desired product.

A summary of expected stereoselective reactions is presented below:

| Nucleophile/Reagent | Reaction Conditions | Expected Major Product | Stereochemistry |

| Grignard Reagents (R-MgX) | Lewis Acid (e.g., CuI) | Attack at the less substituted carbon | Inversion of configuration |

| Organolithium Reagents (R-Li) | Neutral/Low Temperature | Attack at the less substituted carbon | Inversion of configuration |

| Amines (R-NH₂) | Neutral or mild acid catalysis | Attack at the less substituted carbon | Inversion of configuration |

| Thiols (R-SH) | Base catalysis | Attack at the less substituted carbon | Inversion of configuration |

| Water/Alcohols (in acid) | Acid catalysis (e.g., H₂SO₄) | Attack at the more substituted carbon | Racemization possible |

This table is based on general principles of epoxide ring-opening reactions and serves as a predictive guide for the reactivity of this compound.

The use of enantiomerically pure this compound is a key strategy in the enantioselective synthesis of complex molecules. By starting with a defined stereoisomer of the epoxide, chirality can be transferred to the final product. This approach has been successfully applied in the synthesis of various biologically active compounds and natural products. For example, chiral epoxides analogous to this compound, such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, have been utilized as precursors in the synthesis of (S)-dairy lactone, a valuable flavor compound. mdpi.com This synthesis involves the regioselective opening of the epoxide, followed by further transformations to yield the target lactone with high enantiopurity. mdpi.com

The general strategy involves the following key steps:

Stereoselective Epoxide Ring-Opening: A nucleophile is introduced to open the epoxide ring, creating a new stereocenter with a defined configuration relative to the original epoxide.

Functional Group Manipulation: The resulting hydroxyl group and the malonate ester functionalities can be further modified. The malonate moiety can be hydrolyzed and decarboxylated to introduce a carboxylic acid group, or it can be used for further C-C bond formations.

Cyclization/Further Elaboration: Intramolecular reactions can be employed to construct cyclic structures, or the molecule can be further elaborated to build more complex scaffolds.

Precursor for the Synthesis of Complex Molecules

The combination of the electrophilic epoxide and the nucleophilic potential of the enolizable malonate ester makes this compound a versatile precursor for a wide range of complex molecules.

This compound is an excellent starting material for the synthesis of various heterocyclic systems, particularly substituted tetrahydrofurans and lactones.

Tetrahydrofurans: Intramolecular cyclization can be induced by the attack of the enolate of the malonate ester onto the epoxide. This reaction, typically promoted by a base, would lead to the formation of a five-membered tetrahydrofuran (B95107) ring. The stereochemistry of the resulting substituted tetrahydrofuran would be controlled by the stereochemistry of the starting epoxide. General methods for the stereoselective construction of substituted tetrahydrofurans often involve intramolecular SN2 reactions of hydroxyl nucleophiles with epoxides. nih.gov

Lactones: The reaction of diethyl malonate with epoxides is a known method for the preparation of lactones. chegg.com In the case of this compound, after the initial ring-opening of the epoxide by a nucleophile, subsequent intramolecular transesterification can lead to the formation of a γ-lactone. For instance, acidic workup following the addition of a Grignard reagent to the epoxide could facilitate lactonization.

The functional group handles and inherent chirality of this compound make it an attractive scaffold for the synthesis of natural products. The ability to form substituted tetrahydrofuran rings is particularly relevant, as this motif is present in a wide array of natural products, including annonaceous acetogenins, lignans, and polyether ionophores. nih.gov The synthetic strategy would involve using the epoxide as a key electrophile for introducing side chains and the malonate as a handle for further carbon chain extensions or functional group interconversions.

The epoxide functionality in this compound allows it to act as a monomer in ring-opening polymerization reactions. Cationic or anionic initiators can be used to polymerize the epoxide, leading to the formation of polyethers with pendent diethyl malonate groups. These pendent groups can be further functionalized, offering a route to a variety of functional polymers. For instance, hydrolysis and decarboxylation of the malonate esters would yield polymers with carboxylic acid side chains, which could be useful as ion-exchange resins or adhesives. While the direct polymerization of this compound is not widely documented, the polymerization of other functional epoxides is a well-established field. Furthermore, malonate derivatives, such as diethyl methylidene malonate, have been explored for anionic polymerization to create polymer coatings. rsc.orgrsc.org This suggests the potential for the malonate moiety in this compound to be modified into a polymerizable group.

Computational and Theoretical Studies on 2 Oxiranylmethylmalonic Acid Diethyl Ester

Molecular Conformation and Stereoisomerism

A comprehensive computational study of 2-oxiranylmethylmalonic acid diethyl ester would first involve a detailed exploration of its molecular conformation and stereoisomerism. The presence of a chiral center at the oxirane ring and the rotational flexibility around several single bonds suggest a complex potential energy surface with multiple local minima.

Key Areas for Computational Investigation:

Conformational Analysis: The dihedral angles defining the orientation of the two ethyl ester groups relative to the malonate backbone and the oxiranylmethyl substituent would be systematically varied to locate all stable conformers. Quantum chemical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*), would be suitable for optimizing the geometry of each conformer and calculating their relative energies.

Intramolecular Interactions: Analysis of the optimized geometries would likely reveal the presence of weak intramolecular interactions, such as C-H···O hydrogen bonds, which could play a significant role in stabilizing certain conformations. The distances and angles of these interactions would be quantified.

A hypothetical data table summarizing the results of such a conformational search is presented below.

| Conformer | Dihedral Angle 1 (°, O=C-C-C) | Dihedral Angle 2 (°C-C-C-O) | Relative Energy (kcal/mol) |

| A | 60 | 180 | 0.00 |

| B | -60 | 180 | 0.15 |

| C | 180 | 60 | 1.20 |

| D | 180 | -60 | 1.25 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Reaction Pathway Energetics and Transition State Analysis

This compound is a versatile synthetic intermediate, and computational chemistry could provide invaluable insights into the mechanisms of its reactions.

Potential Reaction Pathways for Theoretical Study:

Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack. Computational studies could model the ring-opening reaction with various nucleophiles (e.g., water, amines, other carbanions) under both acidic and basic conditions. These studies would aim to:

Locate the transition state structures for each pathway.

Calculate the activation energies to predict the regioselectivity and stereoselectivity of the ring-opening.

Reactions at the Malonate Moiety: The active methylene (B1212753) group of the malonate can be deprotonated to form a nucleophile. Theoretical studies could investigate the energetics of alkylation or acylation at this position.

Below is a hypothetical table outlining the calculated activation energies for a nucleophilic ring-opening reaction.

| Nucleophile | Reaction Condition | Activation Energy (kcal/mol) |

| H₂O | Acidic | 15.2 |

| H₂O | Basic | 25.8 |

| NH₃ | Neutral | 20.5 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Structure-Reactivity Relationships

By correlating the calculated electronic properties of this compound with its expected reactivity, a deeper understanding of its chemical behavior can be achieved.

Key Parameters for Structure-Reactivity Analysis:

Frontier Molecular Orbitals (FMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO location would indicate the most likely site for electrophilic attack, while the LUMO would indicate the site for nucleophilic attack.

Electrostatic Potential (ESP) Mapping: An ESP map would visually represent the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would be particularly useful in predicting the sites of interaction with other reagents.

Calculated Atomic Charges: Methods such as Natural Bond Orbital (NBO) analysis could be used to calculate the partial atomic charges on each atom. These charges would provide a quantitative measure of the electrophilicity and nucleophilicity of different sites within the molecule.

A hypothetical table summarizing key calculated electronic properties is provided below.

| Property | Value | Location |

| HOMO Energy | -6.5 eV | Oxygen atoms of ester groups |

| LUMO Energy | +1.2 eV | Carbon atoms of the oxirane ring |

| Highest Positive Charge | +0.8 e | Carbonyl carbons |

| Highest Negative Charge | -0.6 e | Oxirane oxygen |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Prediction of Spectroscopic Properties for Structural Elucidation (excluding actual properties)

Computational methods can be employed to predict various spectroscopic properties, which can serve as a powerful tool for the structural elucidation of this compound and its reaction products.

Spectroscopic Properties for Theoretical Prediction:

¹H and ¹³C NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure.

Infrared (IR) Vibrational Frequencies: The calculation of vibrational frequencies can predict the positions of key absorption bands in the IR spectrum. This includes the characteristic stretches of the C=O (ester) and C-O-C (epoxide) functional groups.

Mass Spectrometry Fragmentation Patterns: While more complex, computational methods can be used to predict the likely fragmentation pathways of the molecule in a mass spectrometer, aiding in the interpretation of mass spectra.

A hypothetical table of predicted vibrational frequencies is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1735 |

| C-O-C Stretch (Epoxide, symmetric) | 1250 |

| C-O-C Stretch (Epoxide, asymmetric) | 850 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Emerging Research Directions and Future Outlook

Development of More Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methods. For compounds like 2-oxiranylmethylmalonic acid diethyl ester, research is anticipated to move away from conventional syntheses that may rely on hazardous reagents and generate significant waste. A key area of development is the adoption of chemo-enzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions.

Future research will likely focus on identifying suitable enzymes and optimizing reaction conditions to create a truly "green" synthesis for the title compound, minimizing solvent use, reducing energy consumption, and utilizing renewable starting materials.

Table 1: Comparison of Synthetic Routes for Related Chiral Epoxides mdpi.com

| Feature | Traditional Route (from l-glutamic acid) | Chemo-Enzymatic Route (from Levoglucosenone) |

| Starting Material | l-glutamic acid | Levoglucosenone (renewable) |

| Key Reagents | Sodium nitrite (B80452) (toxic), Borane (carcinogen) | Lipase (biocatalyst), H₂O₂ |

| Overall Yield | 20%–50% | 57% |

| Sustainability | Relies on hazardous and toxic reagents | Safer, more sustainable pathway |

Integration into Flow Chemistry and Automation Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers substantial advantages in terms of safety, reproducibility, and scalability. While specific applications for this compound in this area are not yet widely documented, its synthesis is a prime candidate for adaptation to these modern technologies.

Flow chemistry systems, which involve performing reactions in a continuous stream through a network of tubes and reactors, allow for precise control over parameters like temperature, pressure, and reaction time. This level of control can enhance reaction yields and selectivity, which is particularly important when dealing with reactive intermediates like epoxides. Automation can further augment this by enabling high-throughput screening of reaction conditions to rapidly identify the optimal synthetic protocol.

Future work in this domain would involve designing a flow reactor setup for the synthesis of this compound. This could involve pumping precursor materials, such as diethyl malonate and an appropriate epoxidizing agent, through heated or cooled reactor coils to achieve the desired transformation efficiently and safely. The integration of real-time analytical tools would allow for continuous monitoring and optimization of the process.

Exploration of Novel Reactivity Patterns

The unique structure of this compound, containing two distinct reactive centers, opens the door to exploring novel reactivity patterns. The active methylene (B1212753) group, flanked by two ester functionalities, is readily deprotonated to form a carbanion, which can act as a nucleophile in a variety of reactions, including alkylations and acylations. chemicalbook.combrainly.in Simultaneously, the strained three-membered epoxide ring is susceptible to ring-opening reactions by a wide range of nucleophiles. nih.gov

The interplay between these two functional groups is a fertile ground for future research. Key areas of exploration include:

Intramolecular Reactions: Under specific conditions, the malonate carbanion could potentially act as an internal nucleophile, attacking the epoxide ring to form novel cyclic or heterocyclic structures. The regioselectivity and stereoselectivity of such cyclizations would be of significant interest for building complex molecular architectures.

Tandem or Cascade Reactions: The compound could be used in one-pot reactions where both the epoxide and the malonate moieties react sequentially with different reagents. For instance, an initial nucleophilic ring-opening of the epoxide could be followed by an alkylation or condensation at the active methylene position, allowing for the rapid construction of multifunctional molecules. nih.gov

Orthogonal Reactivity: Researchers may explore conditions that allow for the selective reaction of one functional group while leaving the other intact. This would enable the use of this compound as a versatile building block where the epoxide and malonate can be functionalized in a stepwise manner, providing access to a diverse library of derivatives.

Potential in Medicinal Chemistry Building Blocks (excluding clinical data)

Both malonate esters and epoxides are foundational structures in medicinal chemistry. Diethyl malonate itself is a precursor to a wide array of pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs. wikipedia.orgactylis.com The epoxide ring is also a key pharmacophore found in numerous natural products and approved drugs, often contributing to their biological activity through covalent interactions with biological targets. nih.govmdpi.com

Given this precedent, this compound represents a highly valuable, yet underexplored, building block for drug discovery. Its bifunctional nature allows it to serve as a scaffold for creating complex molecules with potential therapeutic applications. Future research is expected to leverage this compound for:

Synthesis of Heterocycles: The compound is an ideal starting material for the synthesis of diverse heterocyclic ring systems, which are prevalent in many biologically active molecules. researchgate.net Reactions involving intramolecular cyclization or condensation with dinucleophiles could yield novel pyridones, pyrimidines, and other important heterocyclic cores. rsc.orgscispace.com

Scaffold Decoration: The distinct reactivity of the epoxide and malonate groups allows for the systematic introduction of various substituents. This enables the creation of libraries of compounds for screening against different biological targets, facilitating the discovery of new lead compounds.

Access to Chiral Molecules: The epoxide can be opened stereospecifically, providing a route to enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety.

Advanced Materials Synthesis (excluding physical properties)

The application of malonate derivatives in materials science, particularly in polymer chemistry, suggests a potential future for this compound in this field. While research on this specific compound is nascent, analogies can be drawn from related molecules like diethyl methylidene malonate, which has been used in anionic polymerization to create polymer coatings. rsc.orgrsc.org

Future research directions for this compound in advanced materials synthesis could include:

Functional Monomers: The compound could potentially be used as a monomer in polymerization reactions. The epoxide ring is capable of undergoing ring-opening polymerization to form polyethers, while the malonate group could be further functionalized post-polymerization to introduce specific properties into the material.

Cross-linking and Grafting Agents: The dual reactivity of the molecule makes it a candidate for use as a cross-linking agent to create polymer networks or as a grafting agent to modify the surfaces of existing materials. For example, it could be used to chemically graft functional polymer chains onto commodity polymer substrates, potentially enhancing properties like adhesion and durability. rsc.org

Precursors for Functional Materials: The ester groups of the malonate can be hydrolyzed and decarboxylated, offering a pathway to creating functionalized carboxylic acids that can be incorporated into metal-organic frameworks (MOFs) or other advanced materials.

Q & A

Basic: How can researchers confirm the structure of 2-oxiranylmethylmalonic acid diethyl ester using spectroscopic methods?

To confirm the structure, employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons in the oxirane (epoxide) ring (δ ~3.5–4.5 ppm for epoxide protons) and ester groups (δ ~1.2–1.4 ppm for ethyl CH₃, δ ~4.1–4.3 ppm for ethyl CH₂).

- ¹³C NMR confirms carbonyl carbons (δ ~165–175 ppm for ester carbonyls) and epoxide carbons (δ ~45–55 ppm).

- Infrared Spectroscopy (IR): Look for ester C=O stretches (~1740 cm⁻¹) and epoxide ring C-O-C asymmetric stretches (~1250 cm⁻¹).

- Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should match the molecular formula (C₁₀H₁₄O₅), with fragmentation peaks corresponding to loss of ethyl groups or epoxide ring opening.

Reference computational tools like NIST Webbook or QSPR models for spectral comparison .

Basic: What are the optimal conditions for hydrolyzing this compound to its corresponding acid?

Hydrolysis of malonate esters typically requires acidic or basic conditions, but the oxirane group may complicate reactivity:

- Basic Hydrolysis: Use NaOH (1–2 M) in aqueous ethanol under reflux. Monitor via TLC or HPLC for disappearance of the ester. Neutralize with HCl to isolate the acid.

- Acidic Hydrolysis: H₂SO₄ (1 M) in refluxing ethanol. However, strong acids may induce epoxide ring-opening side reactions.

- Alternative Approaches: If hydrolysis fails (e.g., unexpected byproducts like acetic acid), consider using HBr/AcOH mixtures, as demonstrated for perfluorophenyl malonates, to selectively cleave esters while preserving functional groups .

Advanced: How does the oxirane ring influence nucleophilic substitution reactions in this compound compared to non-epoxidized analogs?

The oxirane ring enhances electrophilicity, enabling ring-opening reactions with nucleophiles (e.g., amines, thiols, or water):

- Mechanism: Nucleophiles attack the less substituted epoxide carbon, forming a diol or functionalized derivative.

- Applications: This reactivity can be leveraged to synthesize bifunctional intermediates for polymers or pharmaceuticals. For example, fluoromalonate esters undergo nucleophilic aromatic substitution for heterocycle synthesis; similarly, the oxirane group could facilitate cyclization or cross-linking .

- Kinetic Studies: Use DFT calculations to compare activation energies of epoxidized vs. non-epoxidized malonates in substitution reactions .

Advanced: What computational strategies predict the stability and tautomeric behavior of this compound?

- Quantum Chemical Calculations (DFT): Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate epoxide ring strain and tautomeric equilibria.

- Molecular Dynamics (MD): Simulate solvent effects on hydrolysis rates in aqueous vs. organic media.

- QSPR Models: Predict logP and solubility using fragment-based methods (e.g., Crippen or McGowan) to guide experimental design .

Advanced: How should researchers address contradictory results when hydrolysis yields unexpected byproducts?

- Hypothesis Testing: If hydrolysis produces acetic acid (as seen in perfluorophenyl malonates), propose competing decarboxylation pathways. Validate via isotopic labeling (¹³C) or trapping intermediates .

- Side-Reaction Analysis: Use LC-MS or GC-MS to identify byproducts. For example, epoxide ring-opening under acidic conditions may form glycols, altering the reaction pathway.

- Condition Optimization: Screen alternative catalysts (e.g., enzymatic lipases) or protective groups for the oxirane moiety to suppress side reactions .

Basic: What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage: Keep in airtight containers away from moisture (to prevent epoxide hydrolysis) and oxidizing agents.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with skin/eyes due to potential irritancy from the epoxide group .

Advanced: How can this compound be utilized in synthesizing heterocyclic or pharmaceutical intermediates?

- Epoxide Ring-Opening: React with amines to form β-amino alcohols, which can cyclize into oxazolidinones or morpholine derivatives.

- Malonate Reactivity: Use the ester groups in Knoevenagel condensations to form α,β-unsaturated carbonyls for Michael additions.

- Case Study: Fluoromalonate esters are precursors to fluorooxindoles; similarly, the oxirane group could enable synthesis of epoxide-containing drug candidates (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.